3-CHLORO-1-(2-CHLOROPHENYL)-4-[(2-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-Chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of chloro and ethylphenyl groups attached to a pyrrole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with maleic anhydride under acidic conditions to yield the desired pyrrole-dione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrole-dione core to a more saturated structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated derivatives of the original compound.
Scientific Research Applications
3-Chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(2-chlorophenyl)-4-[(2-methylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-Chloro-1-(2-chlorophenyl)-4-[(2-phenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione
Uniqueness
3-Chloro-1-(2-chlorophenyl)-4-[(2-ethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(2-ethylanilino)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-2-11-7-3-5-9-13(11)21-16-15(20)17(23)22(18(16)24)14-10-6-4-8-12(14)19/h3-10,21H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFCFCXYUKYCIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360837 | |
Record name | ST50189531 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6150-96-5 | |
Record name | ST50189531 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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